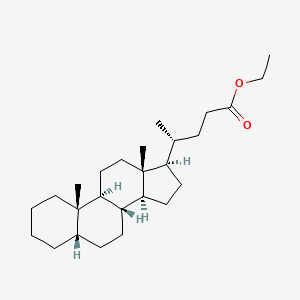

Ethyl 5beta-cholanate

Description

Structure

3D Structure

Properties

CAS No. |

5795-90-4 |

|---|---|

Molecular Formula |

C26H44O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

ethyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H44O2/c1-5-28-24(27)14-9-18(2)21-12-13-22-20-11-10-19-8-6-7-16-25(19,3)23(20)15-17-26(21,22)4/h18-23H,5-17H2,1-4H3/t18-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |

InChI Key |

OVZXSGDUHWBYCD-WRPYGWGESA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CCOC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Biological Activity and Mechanistic Investigations of 5β Cholanate Esters

Ligand-Receptor Interactions of 5β-Cholanate Esters

The ability of 5β-cholanate esters and related derivatives to bind to and modulate the activity of key receptors is central to their function. These interactions are crucial for maintaining metabolic homeostasis. The primary receptors involved are the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the G-Protein-Coupled Bile Acid Receptor-1 (TGR5). ageb.beresearchgate.net

The Farnesoid X Receptor (FXR) is a nuclear receptor that functions as a primary sensor for bile acids. frontiersin.org Its activation is a critical step in the regulation of bile acid, lipid, and glucose metabolism. researchgate.net Research has demonstrated that various 5β-cholanic acid derivatives can act as potent FXR activators. nih.gov Notably, some of these derivatives can activate FXR more effectively than naturally hydroxylated bile acids, even without a hydroxyl group on the steroid rings. nih.gov

Synthetic modifications to the 5β-cholane structure have been explored to create more potent and selective FXR agonists. For instance, the introduction of an ethyl group at the 6α position has yielded compounds with high agonistic activity. researchgate.net A specific derivative, 3β-azido-6α-ethyl-7α-hydroxy-5β-cholan-24-oic acid, was identified as a potent and selective FXR agonist with nanomolar potency. frontiersin.org

Upon activation by these ligands, FXR orchestrates a downstream genetic response by regulating the expression of several target genes. This includes the induction of the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha (OSTα), which are all crucial for bile acid transport and homeostasis. ageb.befrontiersin.org

| Compound/Derivative | Receptor Target | Observed Effect | Key Target Gene Modulation |

|---|---|---|---|

| N-methyl-5beta-glycocholanic acid (NMGCA) | FXR | Potent activation; hypolipidemic effects in rats. nih.gov | Induction of FXR target genes in liver. nih.gov |

| 3β-azido-6α-ethyl-7α-hydroxy-5β-cholan-24-oic acid | FXR | Potent and selective agonism (EC₅₀ = 846 nM). frontiersin.org | ↑ SHP, ↑ BSEP, ↑ OSTα, ↓ CYP7A1. frontiersin.org |

| 6-ethyl-chenodeoxycholic acid (6-ECDCA) | FXR | Semisynthetic agonist used as a reference compound. ageb.befrontiersin.org | Induces SHP, BSEP, OSTα expression. frontiersin.org |

The Pregnane X Receptor (PXR) is another nuclear receptor that recognizes a wide array of endogenous and xenobiotic compounds, playing a key role in detoxification and metabolism. nih.govwjgnet.com Bile acids and their derivatives are among the endogenous molecules capable of activating PXR. ageb.be Specifically, lithocholic acid (LCA), a secondary bile acid with a 5β-cholane structure, has been identified as a PXR activator. ebi.ac.uk

Activation of PXR by ligands like LCA leads to the increased expression of genes involved in metabolic and detoxification pathways, most notably cytochrome P450 3A (CYP3A) enzymes. wjgnet.comebi.ac.uk This establishes a link between bile acid signaling and the broader system of chemical clearance in the liver and intestine. While PXR is activated by various structurally different ligands, the 5β-cholanate backbone is a recognized structural motif for interaction with this receptor. ebi.ac.ukfrontiersin.org

Distinct from the nuclear receptors FXR and PXR, the G-protein-coupled bile acid receptor-1 (TGR5), also known as GPBAR1, is a membrane-bound receptor. researchgate.netfrontiersin.org It is widely expressed in various tissues and mediates rapid, non-genomic actions of bile acids. nih.govfrontiersin.org TGR5 activation is linked to the regulation of energy expenditure, inflammation, and glucose homeostasis. nih.govdovepress.com

The potency of bile acids as TGR5 agonists is highly dependent on their structure. Secondary bile acids, which are produced by gut microbiota, are generally more potent activators than primary bile acids. researchgate.net Research has established a clear rank order of potency for endogenous bile acids in activating TGR5, with lithocholic acid (LCA) being one of the most powerful agonists. nih.gov Upon activation, TGR5 typically stimulates intracellular signaling cascades involving cyclic AMP (cAMP). nih.govfrontiersin.org Interestingly, for some ligands, TGR5 activation leads to sustained signaling from the plasma membrane without the typical receptor desensitization or internalization process involving β-arrestins. nih.gov

| Bile Acid | Type | Relative Potency for TGR5 Activation |

|---|---|---|

| Lithocholic acid (LCA) | Secondary | Most Potent |

| Deoxycholic acid (DCA) | Secondary | High |

| Chenodeoxycholic acid (CDCA) | Primary | Moderate |

| Cholic acid (CA) | Primary | Low |

Influence of 5β-Cholanate Esters on Metabolic Pathways

The interaction of 5β-cholanate esters with receptors like FXR translates into significant regulation of key metabolic pathways. These compounds are integral to maintaining the balance of cholesterol, lipids, and the bile acid pool itself. ontosight.aiageb.be

5β-cholanate derivatives exert profound control over cholesterol and lipid homeostasis, primarily through the activation of FXR. ontosight.aiageb.be Activated FXR influences lipid metabolism at multiple levels, most notably by regulating the synthesis of triglycerides. ageb.be

A key mechanism involves the repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis. ageb.be By inhibiting SREBP-1c, FXR activation leads to decreased expression of enzymes required for fatty acid synthesis, such as fatty acid synthase (FAS). ageb.be This results in reduced hepatic de novo lipogenesis and lower circulating triglyceride levels. ageb.be Furthermore, FXR activation modulates the expression of apolipoproteins, such as suppressing apoC-III (an inhibitor of lipoprotein lipase) and inducing apoC-II (an activator of lipoprotein lipase), which collectively promotes the clearance of triglycerides from the circulation. ageb.be The hypolipidemic effects of 5β-cholanic acid derivatives have been demonstrated in animal models. nih.gov

5β-cholanate esters and related compounds are central to a negative feedback system that tightly controls the size and composition of the bile acid pool. This regulation is crucial to prevent the accumulation of potentially cytotoxic levels of bile acids. The primary control point is the enzyme Cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol. ageb.bepharmacompass.com

Activation of FXR by bile acids, including 5β-cholanate derivatives, suppresses the transcription of the CYP7A1 gene through two distinct but complementary pathways: ageb.befrontiersin.org

Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP). SHP, in turn, inhibits the activity of liver receptor homolog-1 (LRH-1), a key transcription factor required for CYP7A1 expression. ageb.be

Intestinal Pathway: In the intestine, FXR activation stimulates the synthesis and release of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog FGF19. ageb.be This hormone travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals through a JNK-dependent pathway to repress CYP7A1 transcription. ageb.be

This dual-pathway regulation ensures a robust suppression of new bile acid synthesis when the existing pool is sufficient, thereby maintaining cholesterol and bile acid homeostasis. ageb.befrontiersin.org

| Metabolic Pathway | Key Regulatory Protein | Effect of 5β-Cholanate-Mediated FXR Activation | Metabolic Outcome |

|---|---|---|---|

| Lipid Synthesis | SREBP-1c | Repression via SHP. ageb.be | Decreased triglyceride synthesis. ageb.be |

| Bile Acid Synthesis | CYP7A1 | Repression. ageb.befrontiersin.org | Decreased bile acid production from cholesterol. ageb.be |

| SHP (Liver) | Induction. ageb.befrontiersin.org | Inhibits CYP7A1 transcription. ageb.be | |

| FGF15/19 (Intestine) | Induction. ageb.be | Inhibits CYP7A1 transcription via FGFR4. ageb.be |

Enterohepatic Circulation and Transport Mechanisms for Cholanate Esters

The enterohepatic circulation is a critical physiological process for recycling bile acids between the liver and the intestine, ensuring a sufficient pool for digestive functions. kaliganjgovtcollege.ac.in This circuit involves multiple transport proteins in both hepatocytes (liver cells) and enterocytes (intestinal cells). mdpi.com After secretion into the intestine, approximately 95% of bile acids are efficiently reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein. frontiersin.orgnih.govnih.gov This reabsorption is mediated by both active transport and passive diffusion. mdpi.com

While native bile acids are the primary substrates for this system, their esterified derivatives, such as ethyl 5β-cholanate, also enter this pathway. The ester linkage can influence the physicochemical properties of the molecule, such as its lipophilicity, which in turn affects its transport and metabolism. Unconjugated bile acids can be passively reabsorbed along the intestine. nih.gov Esterified forms may be hydrolyzed by intestinal or bacterial enzymes back to the parent bile acid before being absorbed, or they may be absorbed intact, depending on the specific ester and local enzymatic activity.

The cellular uptake of 5β-cholanate esters is significantly influenced by their structure. Esterification, such as the addition of an ethyl group in ethyl 5β-cholanate, generally increases the lipophilicity (hydrophobicity) of the bile acid molecule. This change can enhance the molecule's ability to permeate cellular membranes via passive diffusion. nih.gov Bile acids and their derivatives are known to interact with biological membranes, potentially increasing membrane fluidity or creating transient pores, which can facilitate the transport of the esters themselves or other co-administered compounds. nih.govtandfonline.comtandfonline.com

Studies on various bile acid derivatives have shown that their ability to enhance membrane permeability is a complex phenomenon. For instance, at lower concentrations, bile salts can increase membrane permeability, while at concentrations above their critical micellar concentration (CMC), they may have a membranolytic effect. tandfonline.com The specific structure of the ester plays a crucial role; research comparing a bile acid sodium salt with its corresponding methyl ester derivative found that the salt form enhanced permeability across the blood-brain barrier, whereas the methyl ester did not, suggesting distinct mechanisms of interaction and uptake. researchgate.net This indicates that while increased lipophilicity from esterification might favor passive diffusion across lipid bilayers, it may reduce interaction with specific transport-facilitating mechanisms that recognize charged or more hydrophilic molecules.

The active transport of bile acids during enterohepatic circulation is primarily handled by two key transporters: the Apical Sodium-dependent Bile Acid Transporter (ASBT) in the ileum for intestinal reabsorption, and the Sodium/Taurocholate Cotransporting Polypeptide (NTCP) in the liver for uptake from the portal blood. mdpi.comnih.gov

The interaction of 5β-cholanate esters with these transporters is highly dependent on their molecular structure. Chemical modifications, including esterification, can alter the binding affinity and translocation by these carrier proteins. nih.gov Research on a series of bile acid analogues revealed that both ASBT and NTCP can accommodate a variety of substituents for binding. However, the ability of the transporter to actively move the molecule across the membrane is more stringent. nih.gov For example, major modifications at the C-7 position of the steroid nucleus resulted in analogues that could bind to the transporters but were not actively taken up by either ASBT or NTCP. nih.gov Conversely, certain modifications at the C-3 position were tolerated, allowing for translocation via both transporters. nih.gov This suggests that drug conjugation or esterification at the C-3 hydroxyl group is a more viable strategy for creating prodrugs that can utilize these transport systems. nih.gov Hydroxylated derivatives are generally more likely to interact effectively with transporters like ASBT compared to their fully esterified counterparts.

| Transporter | Location | Function in Enterohepatic Circulation | Interaction with Cholanate Derivatives |

| ASBT (SLC10A2) | Apical membrane of enterocytes (terminal ileum) | Active reabsorption of bile acids from the intestine. nih.gov | Binds a range of derivatives, but translocation is sensitive to structural modifications, particularly at the C-7 position. nih.gov |

| NTCP (SLC10A1) | Basolateral membrane of hepatocytes (liver) | Uptake of bile acids from the portal vein into the liver. mdpi.comnih.gov | Shows similar binding patterns to ASBT; translocation is also hindered by C-7 modifications. nih.gov |

Diverse Biological Activities of 5β-Cholanate Esters

Beyond their role in digestion and circulation, derivatives of 5β-cholanic acid have been investigated for a range of other biological activities. The steroid backbone provides a versatile scaffold that can be chemically modified to create compounds with novel therapeutic properties. frontiersin.org

Bile acids naturally possess antimicrobial activity, helping to control bacterial populations in the small intestine. frontiersin.org Synthetic derivatives of 5β-cholanate have been explored to harness and enhance these properties. In one study, the sodium salt of a semisynthetic monoketocholic acid (3α,7α-dihydroxy-12-oxo-5β-cholanate) was shown to potentiate the antimicrobial effect of ampicillin (B1664943). researchgate.net When combined with this bile acid derivative, ampicillin was significantly more effective at killing strains of Escherichia coli, Enterococcus faecalis, and even an ampicillin-resistant strain of Enterococcus faecium. researchgate.net This synergistic effect suggests the cholanate derivative may increase bacterial membrane permeability, allowing for greater antibiotic penetration.

Other research has focused on synthesizing novel bile acid derivatives with direct antimicrobial action. For example, certain thiocarbazone derivatives of chenodeoxycholic acid showed excellent activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net These findings highlight the potential of using the 5β-cholanate structure as a basis for developing new antimicrobial agents.

Table: Enhancement of Ampicillin Activity by a 5β-Cholanate Derivative Data based on a study of the sodium salt of 3α,7α-dihydroxy-12-oxo-5β-cholanate (MKH). researchgate.net

| Bacterial Strain | Treatment | Mean Percentage of Killed Bacteria |

| E. coli | Ampicillin alone | 81.93% |

| E. coli | Ampicillin + MKH | 99.96% |

| E. faecalis | Ampicillin alone | 91.64% |

| E. faecalis | Ampicillin + MKH | 98.23% |

| E. faecium (resistant) | Ampicillin alone | 18.13% |

| E. faecium (resistant) | Ampicillin + MKH | 47.54% |

The search for new antiparasitic drugs has led researchers to explore various molecular scaffolds, including derivatives of natural products. While direct studies on ethyl 5β-cholanate are limited, research on analogous ester compounds demonstrates the potential of this chemical class. A study on pyrazinoic acid and its derivatives investigated their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The results showed that the methyl and ethyl ester derivatives of pyrazinoic acid significantly reduced both the rate of mammalian cell infection and the number of intracellular parasites, with an efficacy comparable to the standard drug benznidazole. nih.gov

This research provides a proof of concept that esterification of a biologically active acid can produce potent antiparasitic compounds with high selectivity against the parasite and low cytotoxicity to host cells. nih.gov Further investigations into analogs of ethyl 5β-cholanate could similarly yield novel agents against parasitic diseases like leishmaniasis and trypanosomiasis. mdpi.comnih.gov

Table: Antiparasitic Activity of Pyrazinoic Acid Esters against T. cruzi nih.gov

| Compound | EC₅₀ (µM) | Effect |

| Pyrazinoic acid (1) | >1000 | Reduced intracellular parasites |

| Methyl pyrazinoate (2) | 182 | Reduced infection rate and intracellular parasites |

| Ethyl pyrazinoate (3) | 447 | Reduced infection rate and intracellular parasites |

| Benznidazole (standard) | 18.4 | Reduced infection rate and intracellular parasites |

Biofouling, the accumulation of microorganisms, plants, or algae on wetted surfaces, is a significant problem in marine industries. A major strategy to combat this is the development of antifouling (AF) coatings that release bioactive compounds. mdpi.com Natural products and their synthetic derivatives are a promising source for these agents. The principle involves incorporating a compound with antimicrobial or antilarval properties into a biodegradable or erodible coating matrix. mdpi.com

While specific studies on the antifouling efficacy of ethyl 5β-cholanate are not widely documented, the known antimicrobial properties of bile acid derivatives make them plausible candidates for this application. researchgate.netresearchgate.net The synthesis of various 5β-cholanate esters allows for the tuning of properties like hydrophobicity and release rate from a coating, which are critical for long-term antifouling performance. The use of synthetic derivatives based on natural scaffolds like cholanic acid is an active area of research for creating effective and environmentally safer antifouling solutions. mdpi.com

Neurobiological Effects: Blood-Brain Barrier Permeation Studies

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). frontiersin.org This barrier presents a significant challenge for the delivery of therapeutic agents to the brain. researchgate.net Research into the chemical modification of endogenous molecules, such as bile acids, has explored their potential to act as permeation enhancers. frontiersin.orgfrontiersin.org Bile acids are amphipathic steroids that have been investigated not only as therapeutic agents themselves but also as enhancers of permeability across various biological membranes. frontiersin.orgnih.gov

Investigations into semisynthetic bile acid derivatives have been undertaken to assess their efficacy as BBB-permeation modifiers. frontiersin.org While direct studies on ethyl 5β-cholanate are limited, research on structurally related 5β-cholanate esters and salts provides insight into their potential neurobiological effects concerning BBB permeation.

A key area of investigation has been the effect of these derivatives on the CNS uptake of marker compounds. One such study focused on the sodium salt of 3α,7α-dihydroxy-12-oxo-5β-cholanate (MKC-Na) and its corresponding methyl ester (MKC-Me) to evaluate their capabilities as BBB-permeation modifiers by observing their effect on quinine (B1679958) uptake in the CNS of rats. frontiersin.org The results indicated that the sodium salt significantly increased the uptake of quinine into the brain. researchgate.netnih.gov An increase in quinine uptake exceeding a factor of 1.5 is considered indicative of an effective BBB permeability modifier. researchgate.net

Conversely, the methyl ester of this cholanate derivative did not demonstrate a similar promoting effect on quinine uptake. frontiersin.org This suggests that the ability to modulate BBB permeability is highly specific to the chemical structure of the bile acid derivative. frontiersin.org The difference in activity between the sodium salt and the methyl ester highlights the critical role that the C-24 carboxyl group's state (as a salt or an ester) plays in the interaction with the BBB.

Table 1: Effect of 5β-Cholanate Derivatives on Quinine Uptake in Rat CNS

| Compound | Effect on Quinine Uptake in CNS | Efficacy as BBB Permeator | Source |

| Sodium 3α,7α-dihydroxy-12-oxo-5β-cholanate (MKC-Na) | Increased uptake up to twofold | Promoting effect observed | nih.govfrontiersin.org |

| Methyl 3α,7α-dihydroxy-12-oxo-5β-cholanate (MKC-Me) | No promoting effect observed | Ineffective | frontiersin.org |

This table is interactive. You can sort and filter the data.

The mechanisms through which bile acids and their derivatives may alter BBB permeability are multifaceted. It has been proposed that they can be incorporated into the lipid bilayer of cell membranes, thereby increasing membrane fluidity and enhancing passive diffusion. frontiersin.orgfrontiersin.org Some natural bile acids may increase permeability by modifying tight junctions or through lytic effects at higher concentrations. frontiersin.orgnih.govresearchgate.net However, certain semisynthetic derivatives like MKC-Na are considered less toxic than natural bile acid salts and are thought to enhance permeability without solubilizing plasma membranes or opening tight junctions. frontiersin.org Instead, they may intercalate into the cell membrane and affect its mechanical properties and fluidity. frontiersin.org

Further studies on the sodium salt of 3α,7α-dihydroxy-12-oxo-5β-cholanate have explored its ability to enhance the CNS effects of other drugs. Research has shown that it potentiates the analgesic activity of morphine and the hypnotic activity of pentobarbital, further supporting its role as a modifier of BBB permeability. nih.govfrontiersin.org

Table 2: Effect of Sodium 3α,7α-dihydroxy-12-oxo-5β-cholanate on CNS Drug Activity

| CNS Drug | Observed Effect in Presence of Derivative | Implication | Source |

| Morphine | Enhanced analgesic activity | Increased BBB permeation of morphine | nih.govfrontiersin.org |

| Pentobarbital | Enhanced hypnotic activity (prolonged sleeping time) | Increased BBB permeation of pentobarbital | nih.govfrontiersin.org |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies in 5β Cholanate Ester Research

Chromatographic and Spectroscopic Techniques for Quantitative and Qualitative Analysis

Quantitative and qualitative analysis forms the bedrock of chemical research, ensuring the integrity of the compounds under investigation. For Ethyl 5beta-cholanate, a combination of high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provides a powerful toolkit for its complete characterization.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity and identity of pharmaceutical compounds like this compound. chromatographyonline.com This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. scielo.br For a lipophilic molecule such as a cholanate ester, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.gov

The identity of this compound is confirmed by comparing its retention time—the time it takes for the compound to travel through the column to the detector—with that of a certified reference standard. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with detection by an ultraviolet (UV) detector. nih.gov

Method validation is critical to ensure the reliability of the results and is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov This process verifies several parameters, including specificity, linearity, precision, accuracy, and robustness. nih.gov

| Parameter | Methodology | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Analysis of standard solutions across a range of concentrations (e.g., 10-100 µg/mL). | Correlation coefficient (R²) > 0.99 |

| Precision (Repeatability) | Multiple injections of a single sample concentration. | Relative Standard Deviation (RSD) ≤ 2% |

| Accuracy | Analysis of samples with a known amount of added standard (spiked samples). | Recovery between 98% and 102% |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively measured with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

| Specificity | Ensuring the method can distinguish the analyte from potential impurities or degradation products. | The analyte peak is well-resolved from other peaks. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. illinois.edusysu.edu.cn It is based on the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most common experiments used.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and a complex series of signals in the aliphatic region corresponding to the protons on the steroid nucleus.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., C=O of the ester, carbons of the steroid rings). epfl.chpitt.edu

The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus and are crucial for assigning the structure. osu.edu

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Ester Carbonyl | ¹³C | ~174 | Singlet |

| Ester Methylene (-O-CH₂-) | ¹H | ~4.1 | Quartet (q) |

| Ester Methylene (-O-CH₂-) | ¹³C | ~60 | Singlet |

| Ester Methyl (-CH₃) | ¹H | ~1.2 | Triplet (t) |

| Ester Methyl (-CH₃) | ¹³C | ~14 | Singlet |

| Angular Methyl (C-19) | ¹H | ~0.9 | Singlet (s) |

| Angular Methyl (C-18) | ¹H | ~0.6 | Singlet (s) |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (C₂₆H₄₄O₂), the expected monoisotopic mass is approximately 388.3341 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy.

When subjected to ionization (e.g., Electron Ionization, EI), the molecular ion (M⁺˙) is formed. This ion is often energetically unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a fingerprint that helps to confirm the structure. libretexts.orglibretexts.org For this compound, expected fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃), loss of the entire ethyl ester group, and cleavage of the steroid ring system.

| Ion | Formula | Description | Predicted m/z |

|---|---|---|---|

| [M]⁺˙ | C₂₆H₄₄O₂⁺˙ | Molecular Ion | 388.33 |

| [M - C₂H₅O]⁺ | C₂₄H₃₉O⁺ | Loss of the ethoxy group | 343.30 |

| [M - C₂H₅O₂]⁺ | C₂₄H₃₉⁺ | Loss of the carboxylate ethyl group | 327.31 |

| [M - C₅H₁₁]⁺ | C₂₁H₃₃O₂⁺ | Loss of the side chain at C-17 | 317.25 |

In Vitro and In Vivo Experimental Models for Biological Activity Assessment

To understand the biological role of this compound, its interactions with cellular components like receptors and transporters are studied using various experimental models. In vitro assays provide a controlled environment to investigate specific molecular interactions.

Reporter gene assays are powerful in vitro tools used to study the activation of nuclear receptors. researchgate.net Bile acids and their derivatives are known ligands for the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. indigobiosciences.comsignosisinc.com To assess if this compound acts as an FXR agonist, a reporter gene assay is typically used.

In this assay, a host cell line (e.g., HEK293T or HepG2) is engineered to express two key components: the human FXR protein and a reporter gene (such as luciferase) whose transcription is controlled by an FXR-responsive element. caymanchem.com When a compound like this compound binds to and activates FXR, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the responsive element on the DNA, and drives the expression of the luciferase reporter. signosisinc.com The resulting light output, measured with a luminometer, is directly proportional to the level of FXR activation. researchgate.net By testing a range of concentrations, a dose-response curve can be generated to determine the compound's potency (EC₅₀ value).

| Compound | Concentration (µM) | Fold Activation (vs. Vehicle Control) |

|---|---|---|

| This compound | 0.1 | 1.5 |

| This compound | 1 | 4.8 |

| This compound | 10 | 12.2 |

| This compound | 100 | 15.5 |

| GW4064 (Positive Control) | 1 | 16.0 |

| Calculated EC₅₀ for this compound | ~5 µM |

Bile acid transporters are critical for maintaining bile acid homeostasis. solvobiotech.com The Bile Salt Export Pump (BSEP, or ABCB11), located on the canalicular membrane of hepatocytes, is responsible for pumping bile salts out of the liver into the bile. bioivt.comnih.gov The Apical Sodium-dependent Bile Acid Transporter (ASBT, or SLC10A2) is responsible for reabsorbing bile acids in the terminal ileum. bioivt.comnih.gov Inhibition of these transporters by drugs can lead to an accumulation of bile acids, which is a mechanism of drug-induced liver injury. nih.govdrugbank.com

In vitro assays are used to screen compounds for their potential to inhibit these transporters. A common method uses inverted membrane vesicles prepared from cells (e.g., Sf9 insect cells) that overexpress the transporter of interest (e.g., human BSEP). nih.gov The assay measures the ATP-dependent uptake of a radiolabeled or fluorescent probe substrate (e.g., taurocholate) into the vesicles in the presence and absence of the test compound. drugbank.com A reduction in substrate uptake indicates inhibition. From this data, an IC₅₀ value—the concentration of the compound that inhibits transporter activity by 50%—can be determined. researchgate.net

| Compound | Transporter Target | IC₅₀ (µM) |

|---|---|---|

| This compound | BSEP (ABCB11) | > 100 |

| This compound | ASBT (SLC10A2) | ~45 |

| Cyclosporin A (Positive Control) | BSEP (ABCB11) | ~2 |

Animal Models in Pharmacokinetic and Pharmacodynamic Investigations of Cholanate Esters

Animal models are fundamental in the preclinical evaluation of novel therapeutic agents, including cholanate esters. nih.govresearchgate.net They serve a critical role in assessing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these compounds, providing essential data before human clinical trials can be considered. nih.gov The primary goal of these studies is to simulate the conditions of human diseases to analyze the absorption, distribution, metabolism, and excretion (ADME) of the ester, and to correlate its exposure with its therapeutic effect. researchgate.net

The selection of an appropriate animal model is crucial and depends on the therapeutic target of the cholanate ester being investigated. ugd.edu.mk Smaller mammals, such as mice and rats, are frequently used in early-stage research due to their well-characterized genetics, shorter life cycles, and cost-effectiveness. However, it is important to note that smaller mammals often exhibit faster metabolism and elimination rates, which can result in significantly shorter drug half-lives compared to humans. ugd.edu.mk These differences must be carefully considered when extrapolating data to predict human pharmacokinetics.

In the context of cholanate esters, which are derivatives of bile acids, animal models of liver disease, metabolic disorders, or gastrointestinal conditions may be particularly relevant. For instance, a rat model of cholestasis could be employed to study how a specific cholanate ester affects bile flow and liver function. Similarly, a mouse model of hyperlipidemia might be used to investigate the pharmacodynamics of a cholanate ester designed to modulate lipid metabolism.

The data derived from these animal studies are used to establish a PK/PD index, which helps in designing optimal dosing regimens for clinical trials. nih.govresearchgate.net These validated animal infection models are critical for maximizing efficacy while minimizing the duration and cost of clinical development. nih.gov

| Animal Model | Typical Application Area | Key Parameters Investigated | Relevance to Cholanate Ester Research |

|---|---|---|---|

| Mouse (Mus musculus) | Metabolic diseases, liver injury, cancer | Bioavailability, half-life, tissue distribution, efficacy in disease models | Initial screening for bioactivity and basic pharmacokinetic profiling. |

| Rat (Rattus norvegicus) | Toxicology, metabolic syndrome, cholestasis | Metabolite profiling, dose-response relationships, safety pharmacology | Investigating metabolic pathways and potential toxicity of cholanate derivatives. |

| Rabbit (Oryctolagus cuniculus) | Hyperlipidemia, atherosclerosis | Lipid profile modulation, pharmacodynamic effects on cholesterol metabolism | Evaluating esters for potential anti-cholesterol or cardiovascular applications. wu.ac.th |

| Zebrafish (Danio rerio) | High-throughput screening, developmental biology | Rapid toxicity screening, organ development, lipid metabolism | Early-stage, high-throughput screening of a library of cholanate esters for bioactivity and toxicity. |

Computational and Molecular Modeling Approaches for Structure-Activity Relationships

Computational and molecular modeling have become indispensable tools in modern drug discovery, offering a theoretical framework to understand the relationship between a molecule's structure and its biological activity. researchgate.netresearchgate.net These in silico methods allow for the rapid and efficient characterization of structure-activity relationships (SAR), guiding the rational design and optimization of new therapeutic agents like 5β-cholanate esters. nih.govunifap.br Molecular modeling provides crucial insights into the three-dimensional properties of molecules and their interactions with biological targets, which is fundamental to elucidating their mechanism of action. researchgate.netunifap.br By developing mathematical models that correlate physicochemical properties with biological potency, researchers can predict the activity of novel compounds, thereby saving significant time and resources associated with synthesis and biological testing. nih.gov

In Silico Prediction of Cholanate Ester Biological Activity

In silico tools are increasingly used in the preclinical stages of drug development to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. mdpi.com For cholanate esters, these predictive models can forecast a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov Software platforms like SwissADME and PreADMET utilize a compound's structure to calculate key physicochemical descriptors and predict its drug-likeness based on established criteria, such as Lipinski's Rule of Five. mdpi.comnih.gov

These predictions help researchers prioritize which cholanate ester derivatives are most likely to have favorable pharmacokinetic profiles for a specific route of administration. mdpi.com For example, the prediction of high gastrointestinal (GI) absorption would suggest a compound is a good candidate for oral delivery. nih.gov Furthermore, in silico toxicity predictions can flag molecules that may have adverse effects, allowing for their early elimination from the development pipeline and reducing the reliance on costly and ethically sensitive animal testing. nih.gov This computational screening process is a crucial step in enriching a compound library with candidates that possess a higher probability of success in later-stage development. nih.gov

| Parameter | Description | Significance for Drug Development |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and absorption; compounds <500 Da are generally preferred (Lipinski's Rule). |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences solubility, membrane permeability, and binding to metabolic enzymes. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Key determinants of solubility and binding affinity to biological targets. drugdesign.org |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Gastrointestinal (GI) Absorption | Predicted absorption from the gut into the bloodstream. nih.gov | Crucial for determining the potential for oral bioavailability. |

| CYP450 Inhibition | Prediction of whether the compound will inhibit key drug-metabolizing enzymes. | Helps to anticipate potential drug-drug interactions. |

Elucidation of Structure-Activity Relationships (SAR) for 5β-Cholanate Derivatives

Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, aiming to convert raw biological data into informative relationships that guide lead optimization. drugdesign.org The process involves systematically modifying the chemical structure of a lead compound, such as a 5β-cholanate derivative, and assessing how these changes affect its biological activity. nih.govdrugdesign.org The goal is to identify the key molecular features—pharmacophores—that are essential for potency and selectivity, while minimizing off-target effects. nih.gov

For the 5β-cholanate scaffold, SAR studies would involve several strategic modifications. One approach is R-group decomposition, where different functional groups are substituted at various positions on the steroid nucleus or on the ester moiety. nih.gov For instance, the ethyl group of Ethyl 5β-cholanate could be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. Additionally, substitutions at positions on the A, B, C, or D rings of the cholanate structure could be explored to enhance target interaction or improve pharmacokinetic properties. For example, the introduction of hydroxyl or methyl groups, as seen in the synthesis of other bile acid analogs, can significantly alter biological effects. researchgate.net

The findings from these systematic modifications are then compiled to build a comprehensive SAR model. nih.gov This model helps chemists understand which structural changes are beneficial or detrimental to activity. For example, SAR analysis might reveal that electron-donating groups at a specific position on the steroid ring enhance activity, providing a clear direction for the synthesis of next-generation compounds with improved therapeutic profiles. nih.govmdpi.com

| Scaffold | R1 Group (Ester) | R2 Group (C-3 Position) | R3 Group (C-7 Position) | Hypothetical Biological Activity (Relative Potency) |

|---|---|---|---|---|

| 5β-Cholanate | -CH2CH3 (Ethyl) | -H | -H | 1.0 (Baseline) |

| 5β-Cholanate | -CH3 (Methyl) | -H | -H | 0.8 |

| 5β-Cholanate | -CH(CH3)2 (Isopropyl) | -H | -H | 1.5 |

| 5β-Cholanate | -CH2CH3 (Ethyl) | -OH (Hydroxy) | -H | 2.5 |

| 5β-Cholanate | -CH2CH3 (Ethyl) | -H | =O (Keto) | 0.5 |

| 5β-Cholanate | -CH2CH3 (Ethyl) | -OH (Hydroxy) | -OH (Hydroxy) | 4.0 |

Future Directions and Emerging Research Avenues for Ethyl 5β Cholanate and Its Analogs

Design and Synthesis of Next-Generation Bile Acid-Based Scaffolds for Bioactive Molecules

The inherent rigidity and stereochemical complexity of the 5β-cholanate framework make it an attractive scaffold for the design of novel bioactive molecules. mdpi.com Researchers are increasingly looking beyond simple derivatization to the rational design and synthesis of next-generation bile acid-based structures with tailored biological activities. This involves sophisticated synthetic methodologies to achieve less obvious structural transformations, moving beyond the naturally occurring substitution patterns. researchgate.net

One promising direction is the creation of "cholapods," podand-type architectures where a single bile acid molecule is functionalized to create a binding site. mdpi.com These structures can be designed to recognize specific biological targets, such as carbohydrates or anions. researchgate.net The synthesis of these complex molecules often requires multi-step sequences, including selective protection and deprotection of hydroxyl groups, degradation of the side chain, and introduction of new functional groups. mdpi.com For example, the conversion of cholic acid into macrocyclic and acyclic receptors illustrates the potential of these synthetic efforts. researchgate.net

Furthermore, modifications to the steroid nucleus itself are being explored to create scaffolds with improved pharmacological properties. This includes the introduction of heteroatoms or the alteration of ring stereochemistry to enhance target affinity and selectivity. mdpi.com The synthesis of novel bile acid analogs with improved hydrophilicity is a key area of focus, as this can lead to better pharmacokinetic profiles and reduced off-target effects. mdpi.comresearchgate.net For instance, introducing a polar "oxygen atom" into the side chain of lithocholic acid has been shown to improve its hydrophilicity while maintaining its biological activity. mdpi.comresearchgate.net

The development of efficient and scalable synthetic routes is crucial for the advancement of this field. Microwave-assisted synthesis, for example, has been shown to be a rapid and efficient method for the esterification of bile acids, leading to high yields and improved selectivity. nih.gov As our understanding of the structure-activity relationships of bile acid derivatives deepens, so too will our ability to design and synthesize next-generation scaffolds with precise therapeutic functions.

Table 1: Examples of Synthetic Strategies for Novel Bile Acid Scaffolds

| Strategy | Description | Potential Application |

| Macrocyclization | Dimerization of bile acid units to create molecules with defined cavities. | Anion and carbohydrate recognition. mdpi.com |

| Side-Chain Modification | Alteration of the carboxylic acid side chain to introduce new functional groups or improve hydrophilicity. | Development of TGR5 agonists with improved pharmacological profiles. mdpi.com |

| "Cholapod" Architecture | Functionalization of a single bile acid molecule to create a podand-type binding site. | Targeted molecular recognition. mdpi.com |

| Allosteric Frameworks | Synthesis of analogs with altered ring stereochemistry (e.g., allocholanoyl framework) to create preorganized binding units. | Enhanced affinity for target molecules. researchgate.net |

Exploration of Supramolecular Chemistry and Materials Science Applications

The amphiphilic nature of bile acid derivatives, including ethyl 5β-cholanate, makes them excellent building blocks for the construction of supramolecular assemblies. nih.govresearchgate.net Their rigid, preorganized structure and chemical versatility offer significant potential for the development of new materials with unique properties. mdpi.com The cis-junction between the A and B rings of the 5β-steroid nucleus imparts a curved profile, which is conducive to the formation of enclosed structures through macrocyclization. mdpi.com

A significant area of research is the use of bile acid esters in the formation of organogels and hydrogels. nih.govrsc.org These gels are formed through the self-assembly of the molecules into fibrous networks, and their properties can be tuned by modifying the structure of the bile acid derivative. researchgate.netrsc.org For example, the introduction of pyrene (B120774) units to the bile acid scaffold has led to the development of semi-rigid molecular tweezers capable of binding polynitroaromatic compounds. nih.gov These materials have potential applications in sensing, separation, and drug delivery.

The ability of bile acids and their esters to form inclusion complexes is another area of active investigation. nih.gov These complexes, where a "guest" molecule is encapsulated within a "host" structure formed by the bile acid derivatives, can be used to solubilize poorly soluble compounds or to protect sensitive molecules from degradation. The co-crystallization of bile acids with other molecules, such as melamine, has been shown to result in the formation of complex supramolecular architectures held together by non-covalent interactions. rsc.org

Future research in this area will likely focus on the design of more complex and functional supramolecular systems based on the 5β-cholanate scaffold. This could include the development of responsive materials that change their properties in response to external stimuli, such as light or pH, as well as the creation of new catalytic systems based on the unique microenvironment provided by bile acid assemblies.

Table 2: Supramolecular Structures and Applications of Bile Acid Derivatives

| Supramolecular Structure | Description | Potential Application |

| Organogels/Hydrogels | Self-assembled fibrous networks that can immobilize solvents. | Drug delivery, tissue engineering, sensing. nih.govresearchgate.netrsc.org |

| Molecular Tweezers | Cleft-like molecules that can bind guest molecules through non-covalent interactions. | Molecular recognition and sensing. nih.gov |

| Inclusion Complexes | Host-guest complexes where a guest molecule is encapsulated within a bile acid-based host. | Solubilization of poorly soluble drugs, protection of sensitive molecules. nih.gov |

| Macrocycles (Cholaphanes) | Cyclic structures formed from bile acid units. | Ion and carbohydrate recognition. mdpi.comnih.gov |

Role in Advanced Drug Delivery Systems and Bioavailability Enhancement

Bile acids and their esters are increasingly being recognized for their potential to improve the oral bioavailability of poorly soluble drugs. pharmtech.comnih.govbohrium.com Their amphiphilic nature allows them to act as natural surfactants, promoting the absorption of fat-soluble compounds. pharmtech.com This has led to their investigation as excipients in various drug delivery systems. pharmtech.com

One key mechanism by which bile acid derivatives enhance bioavailability is through the formation of micelles, which can solubilize hydrophobic drugs and facilitate their transport across the intestinal epithelium. nih.govbohrium.com Even at submicellar concentrations, they can increase the solubility and dissolution rate of non-polar drugs. nih.gov Furthermore, bile acids can modulate the fluidity of cell membranes, thereby enhancing the permeability of drugs. pharmtech.comnih.gov

The development of self-emulsifying drug delivery systems (SEDDS) based on PEGylated bile acids is a promising area of research. acs.org These systems can improve the solubilization and absorption of drugs with low water solubility, such as itraconazole. acs.org The use of both PEGylated bile acids and oleic acid in these formulations has been shown to enhance the absorption of the drug. acs.org

In addition to their role as excipients, bile acids can also be conjugated to drugs to create prodrugs with improved absorption characteristics. nih.govnih.gov These conjugates can be designed to be recognized by bile acid transporters in the intestine, leading to enhanced uptake. nih.gov The hydroxyl and carboxyl groups of the bile acid scaffold provide convenient handles for the covalent attachment of drug molecules. nih.gov

Future research will likely focus on the development of more sophisticated and targeted drug delivery systems based on 5β-cholanate esters. This could include the design of nanocarriers that can protect drugs from degradation in the gastrointestinal tract and deliver them to specific sites of action. nih.gov The biocompatibility and biodegradability of bile acids make them attractive building blocks for such systems. bohrium.com

Table 3: Mechanisms of Bioavailability Enhancement by Bile Acid Derivatives

| Mechanism | Description | Example |

| Micellar Solubilization | Formation of micelles that encapsulate and solubilize hydrophobic drugs. | Improved absorption of dietary fats and lipophilic drugs. nih.govbohrium.com |

| Membrane Permeability Enhancement | Modulation of cell membrane fluidity to increase drug transport. | Enhanced absorption of poorly permeable drugs. pharmtech.comnih.gov |

| Prodrug Strategy | Covalent conjugation of drugs to bile acids to facilitate transporter-mediated uptake. | Bile acid-conjugated peptides with improved intestinal absorption. nih.gov |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formulations that form fine emulsions in the gastrointestinal tract, improving drug dissolution and absorption. | PEGylated bile acid-based SEDDS for itraconazole. acs.org |

Unexplored Biological Targets and Novel Therapeutic Potentials of 5β-Cholanate Esters

While the roles of bile acids as signaling molecules that interact with nuclear receptors like the farnesoid X receptor (FXR) and G protein-coupled receptors like TGR5 are well-established, there is a growing interest in identifying novel biological targets and therapeutic applications for their derivatives. nih.govresearchgate.net The structural diversity that can be achieved through chemical modification of the 5β-cholanate scaffold opens up possibilities for targeting a wide range of biological processes.

Recent research has begun to explore the potential of bile acid derivatives in areas beyond metabolic diseases. For example, certain bile acid derivatives have shown promise as anti-tumor, anti-inflammatory, antibacterial, and antiviral agents. nih.gov A series of bile acid derivatives have been synthesized and shown to inhibit the proliferation of colon cancer cells. nih.gov These compounds were found to induce apoptosis, arrest the cell cycle, and reduce the expression of key signaling proteins involved in cancer progression. nih.gov

The immunomodulatory properties of bile acids are also an area of active investigation. By interacting with receptors such as TGR5, bile acid derivatives can influence inflammatory pathways, suggesting their potential use in the treatment of inflammatory bowel disease and other autoimmune conditions. nih.govresearchgate.net Furthermore, the ability of bile acids to modulate the gut microbiota is another emerging area of research with therapeutic implications. nih.gov

The development of novel 5β-cholanate esters with selective activity for specific receptor subtypes or with entirely new mechanisms of action is a key goal for future research. For example, the synthesis of 3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid (TC-100) has resulted in a potent and highly selective FXR agonist with a favorable physicochemical profile. researchgate.net The discovery of such compounds highlights the potential for fine-tuning the biological activity of the bile acid scaffold.

As our understanding of the complex signaling networks regulated by bile acids continues to grow, it is likely that new and unexpected therapeutic opportunities for 5β-cholanate esters and their analogs will be uncovered. High-throughput screening and computational modeling will be valuable tools in the search for novel biological targets and in the design of the next generation of bile acid-based therapeutics.

Table 4: Potential Therapeutic Applications of Novel 5β-Cholanate Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Induction of apoptosis, cell cycle arrest, inhibition of cancer cell migration. nih.gov |

| Inflammatory Diseases | Modulation of inflammatory pathways through TGR5 and other receptors. nih.govresearchgate.net |

| Infectious Diseases | Direct antimicrobial or antiviral activity. nih.gov |

| Neurodegenerative Diseases | Modulation of signaling pathways involved in neuronal survival and function. pharmtech.com |

Q & A

Q. What methodologies enable cross-disciplinary collaboration in Ethyl 5β-cholanate research?

- Methodological Answer : Establish shared data repositories with standardized metadata (e.g., using ISA-Tab format). Organize interdisciplinary workshops to align experimental frameworks (e.g., harmonizing bioassay protocols between chemists and pharmacologists). Use collaborative platforms like Open Science Framework for real-time data sharing and peer feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.